molecular formula C9H18N2O3 B1597347 Leu-beta-Ala CAS No. 30806-09-8

Leu-beta-Ala

Cat. No.: B1597347
CAS No.: 30806-09-8
M. Wt: 202.25 g/mol
InChI Key: CFXOQFNBROAEHM-UHFFFAOYSA-N
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Description

Leu-beta-Ala is a dipeptide formed from L-leucine and β-alanine residues . Leucine (Leu) is a nutritionally essential branched-chain amino acid (BCAA) in animal nutrition. It is usually one of the most abundant amino acids in high-quality protein foods. Leu increases protein synthesis through activation of the mammalian target of rapamycin (mTOR) signaling pathway in skeletal muscle, adipose tissue, and placental cells .


Molecular Structure Analysis

The molecular formula of this compound is C9H18N2O3 . Its average mass is 202.251 Da and its monoisotopic mass is 202.131744 Da .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex. Each amino acid has two reactive termini – an amine and a carboxylic acid – and they can bond together in multiple ways .

Scientific Research Applications

1. Enhancing the Stability and Efficiency of Enzymes

Leu-beta-Ala is relevant in the context of enzyme stability and efficiency. For instance, specific mutations involving Leu and Ala in the ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco) enzyme of Chlamydomonas reinhardtii improved the enzyme's thermal stability and CO2/O2 specificity (Du, Hong, & Spreitzer, 2000).

2. Role in Stereoselectivity and Binding in Biophysical Studies

In the study of stereoisomer separation, the binding constants of Leu-phenylalanine stereoisomers with β-cyclodextrin were explored, demonstrating the importance of Leu in understanding the interactions and separations of complex molecules (Li & Waldron, 1999).

3. Investigating Protein Folding and Stability

This compound plays a crucial role in the study of protein folding and stability. For example, a study on peptides containing dehydrophenylalanine showed the significance of Leu-Ala sequences in understanding peptide conformations (Uma et al., 2009).

4. Implications in Drug Design

The design and evaluation of Leu*Ala-based non-peptide beta-secretase inhibitors highlight the application of this compound in drug development and molecular modeling (Xiao et al., 2006).

5. Studying Membrane Peptide Interactions

The substitution of Leu for Ala in specific peptide sequences can significantly alter their interaction with lipid bilayers, as demonstrated in spectroscopic studies. This has implications for understanding peptide-membrane dynamics and designing membrane-inserting peptides (Chung & Thompson, 1996).

Mechanism of Action

Leucine increases protein synthesis through activation of the mammalian target of rapamycin (mTOR) signaling pathway in skeletal muscle, adipose tissue, and placental cells . It promotes energy metabolism (glucose uptake, mitochondrial biogenesis, and fatty acid oxidation) to provide energy for protein synthesis, while inhibiting protein degradation .

Future Directions

The future directions of Leu-beta-Ala research could involve further understanding of its role in protein synthesis and energy metabolism . Additionally, the synthesis of peptides like this compound is a major area of research, with the aim of improving efficiency and reducing the formation of unwanted combinations . The role of this compound in the context of diseases like Alzheimer’s is also a potential area of future research .

Properties

IUPAC Name

3-[(2-amino-4-methylpentanoyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-6(2)5-7(10)9(14)11-4-3-8(12)13/h6-7H,3-5,10H2,1-2H3,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFXOQFNBROAEHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCCC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30806-09-8
Record name NSC343020
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343020
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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